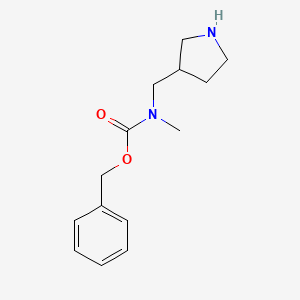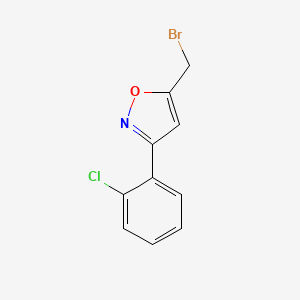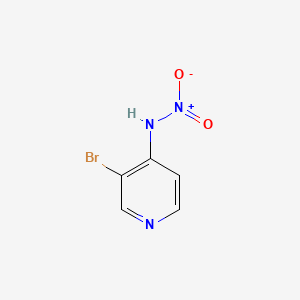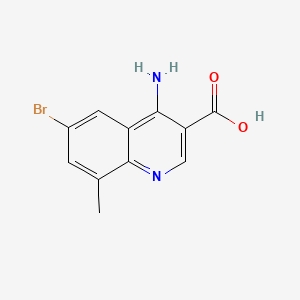
3-METHYLBUTYRYL-D9 CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutyryl-d9 Chloride, also known as Isopentanoyl Chloride-d9 or Isovaleroyl Chloride-d9, is a stable isotope-labelled compound . It has a molecular formula of C5D9ClO and a molecular weight of 129.63 . It appears as a colorless liquid . This compound is often used in research and development .
Synthesis Analysis
The synthesis of 3-Methylbutyryl-d9 Chloride involves small molecules synthesis, biosynthesis, purification, and characterization . The compound is stored at room temperature and is stable if stored under recommended conditions .Molecular Structure Analysis
The IUPAC name for 3-Methylbutyryl-d9 Chloride is 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride . The InChI key is ISULZYQDGYXDFW-CBZKUFJVSA-N . The canonical SMILES structure is CC©CC(=O)Cl .Physical And Chemical Properties Analysis
3-Methylbutyryl-d9 Chloride is a colorless liquid . It has a molecular weight of 129.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Safety and Hazards
Orientations Futures
3-Methylbutyryl-d9 Chloride is primarily used for research and development . It is available for purchase from various suppliers for research purposes . As a stable isotope-labelled compound, it has potential applications in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-METHYLBUTYRYL-D9 CHLORIDE involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "3-Methylbutyric acid", "Thionyl chloride", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "1. 3-Methylbutyric acid is reacted with thionyl chloride to form 3-Methylbutyryl chloride.", "2. The 3-Methylbutyryl chloride is then reacted with deuterium oxide (D2O) and sodium deuteroxide (NaOD) to introduce deuterium atoms into the molecule, forming 3-METHYLBUTYRYL-D9 CHLORIDE." ] } | |
Numéro CAS |
1219803-46-9 |
Nom du produit |
3-METHYLBUTYRYL-D9 CHLORIDE |
Formule moléculaire |
C5H9ClO |
Poids moléculaire |
129.631 |
Nom IUPAC |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Clé InChI |
ISULZYQDGYXDFW-CBZKUFJVSA-N |
SMILES |
CC(C)CC(=O)Cl |
Synonymes |
3-METHYLBUTYRYL-D9 CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)


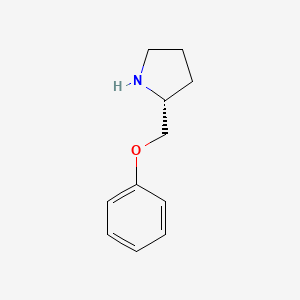


![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)

